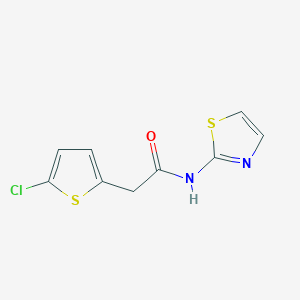

2-(5-chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide

Description

2-(5-Chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position, linked via an acetamide bridge to a thiazole ring. This scaffold combines aromatic and amide functionalities, which are commonly associated with bioactivity in medicinal chemistry. The chlorine substituent enhances lipophilicity and may influence electronic interactions with biological targets, while the thiazole and thiophene rings contribute to π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c10-7-2-1-6(15-7)5-8(13)12-9-11-3-4-14-9/h1-4H,5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZPCNXEKMMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Analogues

*Calculated molecular weight based on formula C₉H₇ClN₂OS.

- Thiophene vs. Benzothiazole : The target compound’s thiophene ring offers simpler aromaticity compared to benzothiazole derivatives (e.g., 4b), which may reduce steric hindrance but limit π-system interactions .

- Halogen Positioning : Chlorine at the 5-position on thiophene (target) vs. benzothiazole (4b) alters electronic effects. The latter’s bulkier benzothiazole may enhance target binding but reduce solubility .

- Amide Linkers : The acetamide bridge in the target compound is shared with analogues like 33 and 4b , suggesting a common strategy for hydrogen bonding with enzymes or receptors.

Pharmacological Implications

- Enzyme Inhibition : Piperazine-containing thiazoles () target matrix metalloproteinases (MMPs), while coumarin-thiazole hybrids () inhibit α-glucosidase. The target compound’s thiophene-thiazole scaffold may similarly interact with enzymes via its amide and aromatic groups .

- Bioisosteric Replacements: Oxadiazole rings () and thiazolidinones () are bioisosteres for amides, enhancing metabolic stability. The target compound lacks these groups but retains hydrogen-bonding capacity through its acetamide .

Key Research Findings

- Yield and Stability : Chlorinated derivatives (e.g., 4b, 4c) exhibit high yields (>80%) and thermal stability (melting points >240°C), likely due to strong intermolecular interactions from halogen atoms .

- Solubility Challenges : Bulky substituents (e.g., benzothiazole in 4b) reduce aqueous solubility, whereas simpler structures like the target compound may offer improved pharmacokinetics .

- Activity Trends : Nitro groups (e.g., in ) enhance electrophilicity but may increase toxicity, whereas methoxy groups () improve solubility without compromising activity .

Biological Activity

2-(5-Chlorothiophen-2-yl)-N-(thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a chlorinated thiophene ring and a thiazole moiety, suggest diverse applications in pharmacology, particularly as antimicrobial and anticancer agents.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiazole-2-amine, facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) . The reaction conditions can be optimized for industrial applications to enhance yield and efficiency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. In particular, a study screening various chloroacetamides found that those with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The activity was attributed to the lipophilicity of these compounds, which facilitates their penetration through bacterial membranes.

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | S. aureus, MRSA | Membrane disruption |

| N-(4-chlorophenyl)-2-chloroacetamide | C. albicans | Cell wall synthesis inhibition |

| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Protein synthesis inhibition |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that similar thiazole-containing compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with cellular signaling pathways that promote cancer cell survival .

Case Studies

- Antimicrobial Testing : A study conducted on newly synthesized chloroacetamides demonstrated that derivatives with specific substituents showed enhanced activity against S. aureus and C. albicans. The structure-activity relationship (SAR) analysis indicated that the position and type of substituents were crucial for biological efficacy .

- Anticancer Evaluation : In vitro studies on thiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.